molecular formula C10H11F3O2 B1395799 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol CAS No. 1057671-55-2

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol

Cat. No.: B1395799
CAS No.: 1057671-55-2
M. Wt: 220.19 g/mol
InChI Key: FUBCIAHXKPFUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 3-hydroxypropyl phenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Trifluoromethyl)phenyl)propan-1-ol
  • 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
  • 3-(3-(Trifluoromethyl)benzyl)oxyphenylpropan-1-ol

Uniqueness

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Biological Activity

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol is an organofluorine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse sources to provide a comprehensive overview.

This compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to a propan-1-ol chain. This structural configuration contributes to its unique chemical behavior and biological activity.

PropertyValue
Molecular FormulaC10H12F3O
Molecular Weight224.20 g/mol
AppearanceBrown oil
Melting PointNot specified
Boiling PointNot specified

1. Antioxidant Properties

Research indicates that arylpropanols, including compounds like this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has shown potential in anti-inflammatory applications. Studies suggest that the trifluoromethyl group enhances the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

3. Neuropharmacological Activity

Recent studies have explored the neuropharmacological effects of similar compounds with trifluoromethyl groups. For instance, compounds containing this group have been linked to serotonin receptor modulation, which is crucial in managing mood disorders such as depression . The antidepressant-like effects observed in related compounds suggest that this compound may also influence serotonergic pathways.

Study on Antidepressant-Like Effects

A study evaluating the antidepressant potential of related compounds revealed significant findings regarding the modulation of serotonergic systems. The research involved administering various doses of a compound with a similar structure to mice and assessing their behavior in forced swimming tests (FST) and tail suspension tests (TST). Results indicated that these compounds significantly reduced immobility time, suggesting an antidepressant-like effect mediated through serotonin receptors .

Pharmacological Characterization

A detailed pharmacological characterization was conducted on related organofluorine compounds, highlighting their interactions with biological targets. This research emphasized the importance of the trifluoromethyl group in enhancing binding affinity to target receptors, thus improving therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The trifluoromethyl group influences the electronic properties of the compound, enhancing its interaction with various receptors, particularly those involved in neurotransmission.
  • Antioxidative Mechanism : The ability to scavenge free radicals contributes to reducing oxidative damage in cells.
  • Inflammatory Pathway Inhibition : The compound may inhibit the expression of pro-inflammatory cytokines through various signaling pathways.

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBCIAHXKPFUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294934
Record name 3-(Trifluoromethoxy)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057671-55-2
Record name 3-(Trifluoromethoxy)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057671-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethoxy)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(3-(trifluoromethoxy)phenyl)prop-2-yn-1-ol (0.3 g, 1.39 mmol) in THF (10 mL) was added LAH (63 mg, 1.68 mmol) portionwise at 0° C. The reaction was stirred at 0° C. for 3 h. The reaction was carefully quenched by dropwise addition of ethyl acetate at 0° C. and the mixture was partitioned between ethyl acetate and water. The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a crude product which was purified by column chromatography eluting with ethyl acetate/petroleum ether (1:4 to 1:1) to give 3-(3-(trifluoromethoxy)phenyl)propan-1-ol (0.26 g, 85.2%) as a yellow oil which was used without purification. 1H-NMR (CD3OD) δ 7.37-7.39(d, 1H), 7.31-7.35(m, 1H), 7.15-7.17 (d, 1H), 4.07-4.11(t, 2H), 2.72-2.76(t, 2H), 1.83-1.90(m, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
63 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol
Reactant of Route 2
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol
Reactant of Route 3
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol
Reactant of Route 5
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol
Reactant of Route 6
3-(3-(Trifluoromethoxy)phenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.